2-Amino-6-methylphenol hydrochloride
Overview
Description
2-Amino-6-methylphenol hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biodegradation and Enzymatic Activity
- Degradation of Aromatic Compounds : A study by Lendenmann & Spain (1996) found that 2-aminophenol is cleaved to 2-aminomuconic acid semialdehyde in Pseudomonas pseudoalcaligenes JS45, a strain that degrades nitrobenzene. This process involves a unique enzyme, 2-aminophenol 1,6-dioxygenase.
Chemistry and Synthesis
- Synthesis of Schiff Bases : A study by Dikusar (2012) discussed the synthesis of (E)-2-methoxy-6-(R-imino)methylphenols and 2-methoxy-6-(R-amino)methylphenols through the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines.
- Crystal Structure Analysis : Research by Lasocha et al. (2006) involved the investigation of compounds like p-aminophenol hydrochloride through powder diffractometry, contributing to the understanding of their crystal structures.
Biological and Medical Applications
- Antioxidant Properties : The synthesis and evaluation of antioxidant properties of certain derivatives of 2-isobornyl-6-methylphenol were reported by Buravlev et al. (2019), indicating potential biomedical applications.
- Antimicrobial Studies : Aslam et al. (2016) synthesized new Schiff bases from 2-aminophenol and tested their antimicrobial activities, showing effectiveness against various bacteria.
Mechanism of Action
Biochemical Pathways
2-Amino-6-methylphenol derivatives have been found to inhibit RSL-3-induced ferroptosis, a form of regulated cell death . Instead, they effectively prevent the accumulation of lipid peroxides in living cells .
Result of Action
Its derivatives have been found to effectively prevent the accumulation of lipid peroxides in living cells, suggesting a potential role in inhibiting oxidative stress .
Safety and Hazards
The safety data sheet for a related compound, 2-Aminophenol, indicates that it may cause an allergic skin reaction, is suspected of causing genetic defects, and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Biochemical Analysis
Biochemical Properties
2-Amino-6-methylphenol hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This compound interacts with enzymes and proteins involved in lipid metabolism and oxidative stress response. Specifically, this compound has been shown to inhibit the activity of lipoxygenases, enzymes that catalyze the oxidation of polyunsaturated fatty acids to lipid hydroperoxides. By inhibiting lipoxygenases, this compound prevents the formation of lipid peroxides, thereby protecting cells from ferroptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to activate the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of genes involved in the detoxification of reactive oxygen species and the maintenance of redox homeostasis . Additionally, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active site of lipoxygenases, inhibiting their enzymatic activity and preventing the formation of lipid peroxides. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation. By activating the Nrf2 signaling pathway, this compound enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage . Additionally, this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, this compound has been shown to maintain its inhibitory effects on lipoxygenases and its ability to activate the Nrf2 signaling pathway for several hours . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing sustained protection against oxidative stress and inflammation over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit ferroptosis and reduce oxidative stress without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between the effective and toxic doses. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress response. This compound interacts with enzymes such as lipoxygenases and cytochrome P450 enzymes, influencing the metabolism of polyunsaturated fatty acids and the detoxification of reactive oxygen species . Additionally, this compound has been shown to modulate metabolic flux and metabolite levels, promoting the synthesis of antioxidant molecules and reducing the accumulation of lipid peroxides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria . Binding proteins such as albumin facilitate the transport of this compound in the bloodstream, ensuring its delivery to target tissues . Additionally, this compound exhibits preferential accumulation in tissues with high oxidative stress, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with lipoxygenases and other enzymes involved in lipid metabolism . Additionally, this compound has been shown to accumulate in mitochondria, where it exerts its protective effects against oxidative stress . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-amino-6-methylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHCHHFJWXIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501012 | |
Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78886-51-8 | |
Record name | NSC50753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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